

IMMH001 solution preparation and stability for experiments

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Compound of Interest

Compound Name: IMMH001

Cat. No.: B15569192

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Application Notes and Protocols: IMMH001

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMMH001, also known as SYL930, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist that is orally active.[1] As a prodrug, **IMMH001** is phosphorylated in vivo by sphingosine kinases (SphK1 and SphK2) to its active form, (S)-**IMMH001**-P.[2] The active metabolite then acts as a specific modulator of S1P1, S1P4, and S1P5.[3][4] This modulation leads to the sequestration of lymphocytes in secondary lymphoid organs, reducing their circulation in the peripheral blood and subsequent infiltration into sites of inflammation.[3][5] This mechanism of action makes **IMMH001** a promising candidate for the research and treatment of autoimmune diseases such as rheumatoid arthritis (RA), psoriasis, and autoimmune encephalitis.[1][3] In preclinical models of adjuvant-induced arthritis (AA) and collagen-induced arthritis (CIA), **IMMH001** has been shown to significantly inhibit disease progression, reduce joint damage, and decrease the release of pro-inflammatory cytokines and chemokines.[3][4][6]

Data Presentation

Table 1: IMMH001 Solution Preparation

Protocol	Solvent System	Solubility	Result
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (6.57 mM)	Clear solution
2	10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (6.57 mM)	Clear solution
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.57 mM)	Clear solution

Note: To aid dissolution, heating and/or sonication can be utilized if precipitation or phase separation occurs during preparation.[\[1\]](#)

Table 2: IMM001 Stock Solution Stability

Storage Temperature	Storage Duration
-80°C	6 months
-20°C	1 month

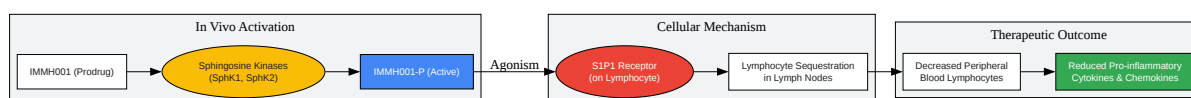
Note: It is recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.[\[1\]](#)

Table 3: In Vitro Activity of IMM001-P

Receptor Subtype	EC50 (nM)
S1P1	12.4
S1P4	19.8
S1P5	29.4
S1P2	>1000
S1P3	>1000

Signaling Pathway and Mechanism of Action

IMMH001 is a prodrug that requires phosphorylation to become active.[2] The active form, **IMMH001-P**, selectively agonizes the S1P1 receptor.[3] Activation of S1P1 on lymphocytes prevents their egress from secondary lymphoid organs, leading to a reduction of lymphocytes in the peripheral blood.[3][5] This sequestration of immune cells reduces their infiltration into inflamed tissues, thereby suppressing the inflammatory response. In the context of rheumatoid arthritis, this leads to a reduction in pro-inflammatory cytokines such as IL-1 β , IL-5, IL-18, and chemokines like IP10, CCL3, and CCL5 in the affected joints.[1][3]



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Caption: **IMMH001** Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of **IMMH001** for In Vivo Administration

This protocol provides an example for preparing a 1 mL working solution of **IMMH001**.

Materials:

- **IMMH001**
- DMSO
- PEG300
- Tween-80

- Saline

Procedure:

- Prepare a 25.0 mg/mL stock solution of **IMMH001** in DMSO.
- To prepare a 1 mL working solution, add 100 µL of the **IMMH001** DMSO stock solution to 400 µL of PEG300.
- Mix the solution thoroughly.
- Add 50 µL of Tween-80 and mix until the solution is homogenous.
- Add 450 µL of Saline to bring the final volume to 1 mL.
- The final concentration of this working solution will be 2.5 mg/mL.

Protocol 2: Collagen-Induced Arthritis (CIA) Model in Rats

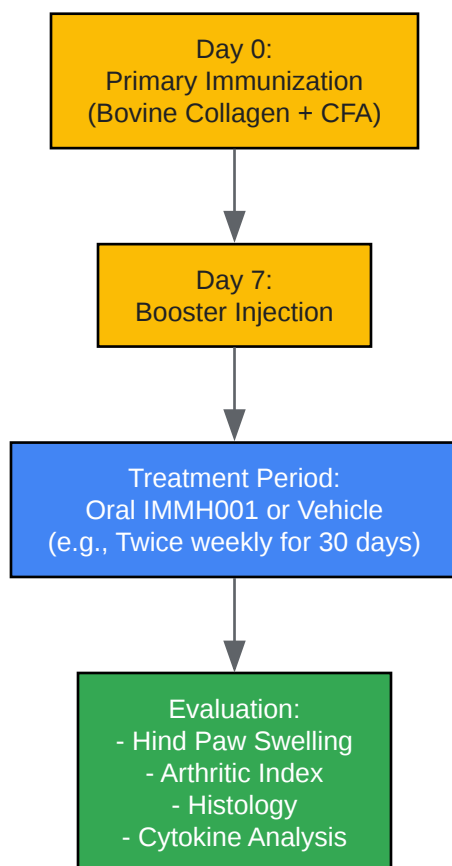
This protocol outlines the induction of arthritis using bovine type II collagen and subsequent treatment with **IMMH001**.^[3]

Materials:

- Bovine type II collagen
- 0.1 M acetic acid
- Complete Freund's Adjuvant (CFA)
- **IMMH001**
- Vehicle control (e.g., normal saline)
- Sprague-Dawley rats

Procedure:

- Immunization (Day 0):
 - Dissolve bovine type II collagen in 0.1 M acetic acid at a concentration of 4 mg/mL overnight at 4°C.
 - Emulsify the collagen solution in an equal volume of CFA by ultrasonication on dry ice.
 - Immunize rats intradermally in the right hind foot plantar with a total of 0.1 mL of the cold emulsion (containing 2 mg of bovine type II collagen).
- Booster Injection (Day 7):
 - Administer a subcutaneous booster injection at the base of the tail with 0.1 mL of the same emulsion.
- Treatment:
 - Administer **IMMH001** orally at the desired dosage (e.g., 0.3-2.4 mg/kg), typically twice a week for 30 days.[\[1\]](#)
 - Administer the vehicle control to a separate group of rats following the same schedule.
- Evaluation:
 - Monitor and score hind paw swelling and arthritic index regularly.
 - At the end of the study, perform histological analysis of the joints to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.
 - Measure levels of pro-inflammatory cytokines and chemokines in the damaged joints.



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Caption: Collagen-Induced Arthritis (CIA) Experimental Workflow.

Protocol 3: β -Arrestin Assay for S1P Receptor Activation

This protocol is used to determine the in vitro agonist activity of **IMMH001-P** on different S1P receptor subtypes.[3]

Materials:

- PathHunter CHO-K1 cells expressing S1P receptor subtypes (EDG1, EDG3, EDG5, EDG6, EDG8)
- **IMMH001-P**
- 384-well microplates
- PathHunter Detection reagent cocktail

Procedure:

- Culture the PathHunter CHO-K1 cells expressing the respective S1P receptor subtypes in white-walled, 384-well microplates (20 μ L total volume) and incubate at 37°C overnight.
- Prepare serial dilutions of **IMMH001**-P (5x final concentration).
- Add 5 μ L of the **IMMH001**-P dilutions to the cells.
- Incubate the plates at 37°C for 2-4 hours.
- Generate the assay signal by adding 12.5 μ L of the PathHunter Detection reagent cocktail.
- Read the plate on a suitable instrument to measure the enzyme fragment complementation signal.
- Calculate EC50 values from the concentration-response curves.

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